Ethylenediamine diacetate
Overview
Description
Ethylenediamine diacetate is a chemical compound with the linear formula NH2CH2CH2NH2 · 2CH3COOH . It is used as a building block for the production of many other chemical products .
Synthesis Analysis
This compound has been used in the synthesis of biologically interesting pyranocarbazoles. The reaction involves 2- or 4-hydroxycarbazole with α,β-unsaturated aldehydes in the presence of this compound (EDDA). The key strategy of this methodology is a formal [3+3] cycloaddition via domino aldol-type/6π-electrocyclization .
Chemical Reactions Analysis
This compound has been used in the synthesis of pyrrolo [3,4-c]quinoline-1,3-dione derivatives using this compound (EDDA)-catalyzed cascade reactions of isatins and β-ketoamides .
Physical and Chemical Properties Analysis
This compound is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and 160 parts of boiling water. It is slightly soluble in cold water and insoluble in ethanol and general organic solvents .
Scientific Research Applications
1. Catalysis in Organic Synthesis
EDDA is used as a catalyst in the synthesis of biologically interesting compounds. For instance, it catalyzes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives, which are of biological interest. This method is valued for its high yields and ease of handling (Narasimhulu & Lee, 2011). Similarly, EDDA efficiently catalyzes the multicomponent condensation reaction to synthesize tetrahydrobenzo[b]pyrans under solvent-free conditions, offering high yields and environmentally friendly reaction conditions (Zhou, Zhang & Hu, 2017).
2. Deacetylation in Natural Products
EDDA is effective in the selective deacetylation of natural compounds. For example, it can be used for the selective cleavage of the acetate group in nimbin to 6-deacetyl nimbin under microwave irradiation without affecting other functional groups (Mohankumar et al., 2010).
3. Radiopharmaceuticals for Tumor Imaging
EDDA has been evaluated as a component in radiopharmaceuticals. The 99mTc complex of ethylenediamine-N,N-diacetic acid has been used as a scintigraphic agent for tumors, showing clear visualization of tumor tissues in animal studies (Karube et al., 1983).
4. Chemical Analysis
EDDA is utilized in analytical chemistry, such as in the voltammetric determination of copper in seawater. It increases analytical sensitivity for copper at rotating thin mercury film electrodes (Scarano et al., 1991).
5. Synthesis of Complexes for Various Applications
EDDA is used in synthesizing complexes, such as the ethylenediamine-N,N′-diacetic acid complexes of covalent conjugates of octacarboxy-substituted cobalt phthalocyanine with platinum atoms, which are characterized by various spectral analyses (Dolotova & Kaliya, 2011).
Safety and Hazards
Ethylenediamine diacetate is considered hazardous. It is flammable and harmful if swallowed or inhaled. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Mechanism of Action
Target of Action
Ethylenediamine diacetate is an organic compound that is used as a building block for the production of many other chemical products . It has been shown to activate GABA receptors in the central and peripheral nervous systems, partly by a direct action and partly by releasing endogenous GABA .
Mode of Action
The interaction of this compound with its targets involves the complexation of this compound with bicarbonate to form a carbamate . This interaction leads to changes in the activity of the GABA receptors, which can result in various physiological effects.
Biochemical Pathways
This compound affects the GABAergic system, which is a critical biochemical pathway in the nervous system. The activation of GABA receptors by this compound can influence various downstream effects, including the modulation of neuronal excitability .
Pharmacokinetics
The pharmacokinetic properties of Ethylenediamine, a component of this compound, include a bioavailability of about 0.34 after oral administration, due to a substantial first-pass effect . The volume of distribution is approximately 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of GABA receptors and the release of endogenous GABA . These effects can lead to changes in neuronal excitability, which can have various physiological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the carbamate complex between this compound and bicarbonate . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and affect its action.
Biochemical Analysis
Biochemical Properties
Ethylenediamine diacetate plays a crucial role in biochemical reactions. It is used as a catalyst for the preparation of various organic compounds . The nature of these interactions involves the formation of complex coordination bonds with metal ions .
Cellular Effects
It is known that ethylenediamine, a related compound, can produce local and generalized reactions when used as an excipient in pharmacological preparations .
Molecular Mechanism
It is known to exert its effects through the formation of complex coordination bonds with metal ions . This can significantly alter the reactivity, solubility, and stability of metal-containing systems .
Temporal Effects in Laboratory Settings
It is known that ethylenediamine has a short half-life of approximately 0.55 hours .
Dosage Effects in Animal Models
It is known that ethylenediamine can cause retinal atrophy and renal damage in rats and mice at doses of 100 mg/kg body weight per day and above .
Metabolic Pathways
It is known that ethylenediamine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Transport and Distribution
It is known that ethylenediamine lacks suitable physicochemical characteristics for extraction into organic solvents from aqueous solution .
Subcellular Localization
It is known that ethylenediamine is a basic amine and is a widely used building block in chemical synthesis .
Properties
IUPAC Name |
acetic acid;ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQBSJDTDGBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436235 | |
Record name | Ethylenediamine diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38734-69-9 | |
Record name | Ethylenediamine diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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